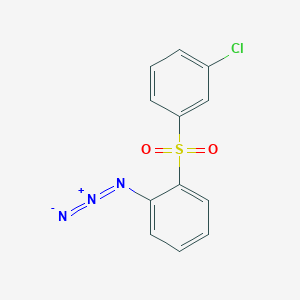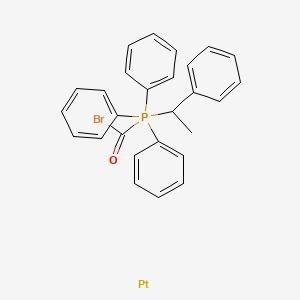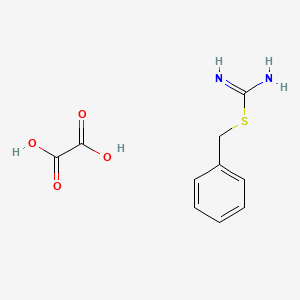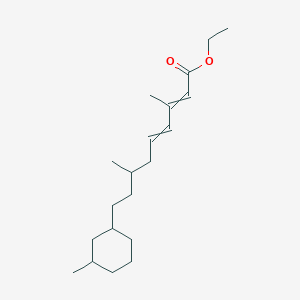![molecular formula C13H15ClN2O5 B14594581 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate CAS No. 61135-71-5](/img/structure/B14594581.png)
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate is a complex organic compound that features a pyridinium core substituted with methoxy and methylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate typically involves the reaction of 2-methoxy-5-(methylamino)benzaldehyde with pyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium ion. The resulting product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyridinium ion can produce the corresponding pyridine derivative.
Applications De Recherche Scientifique
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate involves its interaction with specific molecular targets. The methoxy and methylamino groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these interactions, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-(methylamino)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate is unique due to its specific substitution pattern on the pyridinium core This structural feature imparts distinct chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
61135-71-5 |
|---|---|
Formule moléculaire |
C13H15ClN2O5 |
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
4-methoxy-N-methyl-3-pyridin-1-ium-1-ylaniline;perchlorate |
InChI |
InChI=1S/C13H15N2O.ClHO4/c1-14-11-6-7-13(16-2)12(10-11)15-8-4-3-5-9-15;2-1(3,4)5/h3-10,14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YIDVMLQMBFIZGN-UHFFFAOYSA-M |
SMILES canonique |
CNC1=CC(=C(C=C1)OC)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)

![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)

![5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14594528.png)
![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)

![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)


![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)


